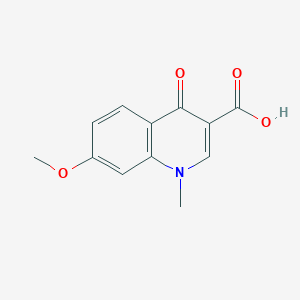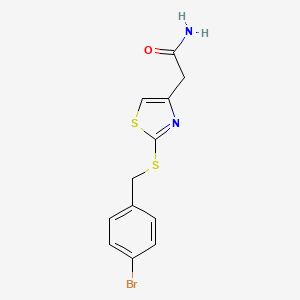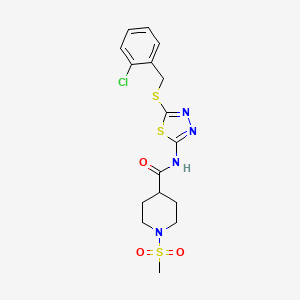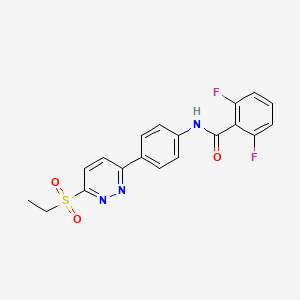
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as MQCA, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule has a unique chemical structure that makes it a promising candidate for drug development, as well as for use in research applications.
Wissenschaftliche Forschungsanwendungen
Metal Ion Complexation and Antibacterial Activity
The study of the complexation of transition series metal ions by related methoxyquinolones, including structures akin to 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, suggests their significance in understanding the antibacterial mechanism of these compounds. The formation constants determined for these complexes with copper(II) and magnesium(II) ions highlight the role of drug-metal complexes rather than mere lipid solubility in the antibacterial activity of quinolone derivatives. This research supports the exploration of metal ion interaction as a fundamental aspect of the pharmacological action of such compounds (Bailey et al., 1984).
Neurophysiological Effects
Research into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reveals their potential neurophysiological impacts. These compounds were observed to transiently increase the locomotor activity of mice, indicating a possible physiological role for these and similar compounds within the mammalian brain. The identification of some of these derivatives as endogenous compounds in untreated rat brains underscores their significance in studying neurophysiological and behavioral effects (Nakagawa et al., 1996).
Fluorescent Labeling and Biomedical Analysis
The discovery of novel fluorophores derived from quinolone structures, specifically 6-methoxy-4-quinolone, and their application in biomedical analysis, highlights the utility of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-related compounds in scientific research. These fluorophores exhibit strong fluorescence in a wide pH range, making them highly suitable for fluorescent labeling and the determination of various biomolecules in aqueous environments. This application is particularly relevant in the context of developing sensitive and versatile tools for biomedical analysis and diagnostics (Hirano et al., 2004).
Antituberculosis Activity
The synthesis of 2-R-3-oxomorpholino-[5,6-c]-6-R′-quinolin-5-ones from 1-R′-2-oxo-4-hydroxyquinolin-3-ylamides highlights the potential of quinolone derivatives in the development of antituberculosis agents. These compounds, derived from structural manipulation akin to 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, underscore the ongoing search for effective treatments against tuberculosis, showcasing the broad therapeutic applications of quinolone derivatives in addressing global health challenges (Taran et al., 2000).
Eigenschaften
IUPAC Name |
7-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-4-3-7(17-2)5-10(8)13/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNSCQLEBRLLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)


